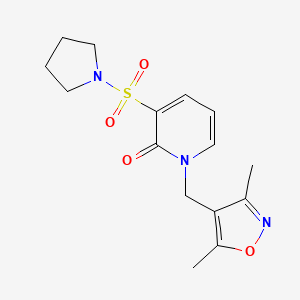

1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

CAS No.: 1396630-39-9

Cat. No.: VC4266353

Molecular Formula: C15H19N3O4S

Molecular Weight: 337.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396630-39-9 |

|---|---|

| Molecular Formula | C15H19N3O4S |

| Molecular Weight | 337.39 |

| IUPAC Name | 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one |

| Standard InChI | InChI=1S/C15H19N3O4S/c1-11-13(12(2)22-16-11)10-17-7-5-6-14(15(17)19)23(20,21)18-8-3-4-9-18/h5-7H,3-4,8-10H2,1-2H3 |

| Standard InChI Key | CPNVRJFWALHYHP-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3 |

Introduction

Synthesis and Potential Applications

The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyridinone ring and the attachment of the sulfonyl and isoxazole moieties. Potential applications could include pharmaceuticals, given the presence of functional groups common in drug molecules.

Synthesis Steps (Hypothetical)

-

Formation of Pyridinone Core: This might involve condensation reactions or cyclization of appropriate precursors.

-

Introduction of Sulfonyl Group: Typically achieved through sulfonylation reactions using sulfonyl chlorides.

-

Attachment of Isoxazole Moiety: Could involve alkylation reactions using suitable alkylating agents.

Research Findings and Bioactivity

While specific research findings on this compound are not available, compounds with similar structural elements have shown potential in various biological activities, such as anticancer or antifungal properties . The presence of a sulfonyl group and an isoxazole ring could contribute to biological activity, as these groups are known to participate in interactions with biological targets.

Future Directions

-

Synthetic Chemistry: Developing efficient synthesis routes for this compound.

-

Biological Screening: Investigating its potential biological activities, such as anticancer or antifungal effects.

-

Structural Analysis: Detailed structural characterization using techniques like NMR and X-ray crystallography.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume